molecular formula C5H13BO2 B032675 n-Pentylboronic acid CAS No. 4737-50-2

n-Pentylboronic acid

Cat. No.: B032675
CAS No.: 4737-50-2
M. Wt: 115.97 g/mol
InChI Key: ABWPXVJNCQKYDR-UHFFFAOYSA-N
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Description

Pentyldihydroxyborane, also known as pentylboronic acid, is an organic boron compound with the molecular formula C5H13BO2. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents. This compound is known for its unique chemical properties and is widely used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyldihydroxyborane can be synthesized through the reaction of pentanol with boron trioxide or boric acid under acidic conditions. The reaction typically involves heating the reactants to a temperature of around 100-150°C. Another common method involves the hydroboration of pentene with diborane, followed by oxidation with hydrogen peroxide to yield pentyldihydroxyborane.

Industrial Production Methods: In industrial settings, pentyldihydroxyborane is often produced through the hydroboration of pentene using diborane as the boron source. This method is preferred due to its high yield and efficiency. The reaction is carried out in a solvent such as tetrahydrofuran, and the product is purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: Pentyldihydroxyborane can undergo oxidation reactions to form pentylboronic acid. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: This compound can be reduced to form pentylborane using reducing agents such as lithium aluminum hydride.

    Substitution: Pentyldihydroxyborane can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups. For example, reaction with halogens can yield pentylhaloboranes.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides, and other electrophiles.

Major Products Formed:

    Oxidation: Pentylboronic acid.

    Reduction: Pentylborane.

    Substitution: Pentylhaloboranes and other substituted boranes.

Scientific Research Applications

Pentyldihydroxyborane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: Pentyldihydroxyborane derivatives are used in the development of fluorescent probes for detecting biomolecules.

    Industry: This compound is used as an intermediate in the production of polymers, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

Pentyldihydroxyborane is unique among boron compounds due to its specific structure and reactivity. Similar compounds include:

    Methylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.

    Phenylboronic acid: Known for its applications in the development of sensors and as a building block in organic synthesis.

    Butylboronic acid: Similar in structure but with different reactivity and applications.

Compared to these compounds, pentyldihydroxyborane offers unique advantages in terms of its solubility, reactivity, and versatility in various chemical reactions and applications.

Biological Activity

n-Pentylboronic acid (n-PBA) is a member of the boronic acid family, which has garnered attention in various biological applications due to its unique properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cancer cells, and potential therapeutic applications.

Overview of this compound

This compound is characterized by a pentyl group attached to a boronic acid functional group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in biochemical applications, including drug delivery systems and molecular sensors.

The biological activity of this compound primarily involves its interaction with cellular components through the formation of complexes with cis-diols present on glycoproteins and other biomolecules. This interaction can disrupt normal cellular functions, particularly in cancer cells.

  • Binding Affinity : n-PBA exhibits a high binding affinity for sialic acids on cell surfaces, which are often overexpressed in cancer cells. This specificity can be exploited for targeted drug delivery and therapeutic interventions.

Effects on Cancer Cells

Research indicates that this compound has significant antiproliferative effects on various cancer cell lines. Below are some key findings:

Table 1: Antiproliferative Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
DU-145 (Prostate)1Inhibition of migration and viability
A2780 (Ovarian)5Induction of apoptosis and cell cycle arrest
HeLa (Cervical)10Disruption of cellular adhesion

Case Studies

  • Inhibition of Migration : A study demonstrated that this compound significantly inhibits the migration of DU-145 prostate cancer cells at concentrations as low as 1 µM, while not affecting non-tumorigenic cells. This selectivity suggests its potential as a therapeutic agent targeting metastatic properties without harming normal tissues .
  • Apoptosis Induction : In A2780 ovarian cancer cells, this compound was found to induce apoptosis characterized by caspase-3 activation and cell cycle arrest at the G2/M phase. These findings indicate that n-PBA may serve as a candidate for further development as an anticancer agent .
  • Cell Adhesion Disruption : Research has shown that treatment with this compound disrupts cell adhesion in HeLa cells by interfering with the binding of glycoproteins essential for maintaining cellular integrity. This disruption can lead to increased cell detachment and potential metastasis .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise in several therapeutic areas:

  • Targeted Drug Delivery : The ability of n-PBA to selectively bind to cancer cell markers can be harnessed to develop targeted drug delivery systems that minimize side effects associated with conventional chemotherapy.
  • Cancer Treatment : As an antiproliferative agent, this compound could be integrated into treatment regimens for various cancers, particularly those characterized by high expression of sialic acids.
  • Biomolecular Sensing : Its binding properties make this compound suitable for developing biosensors that detect specific biomolecules in clinical diagnostics.

Properties

IUPAC Name

pentylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13BO2/c1-2-3-4-5-6(7)8/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWPXVJNCQKYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326166
Record name n-Pentylboronic acid
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Molecular Weight

115.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4737-50-2
Record name B-Pentylboronic acid
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Record name 1-Pentaneboronic acid
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Record name 4737-50-2
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Record name n-Pentylboronic acid
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Record name Pentylboronic Acid
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Record name 1-PENTANEBORONIC ACID
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